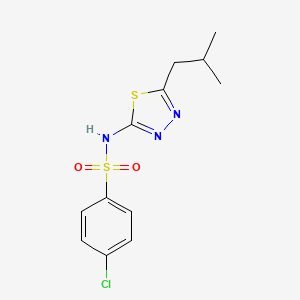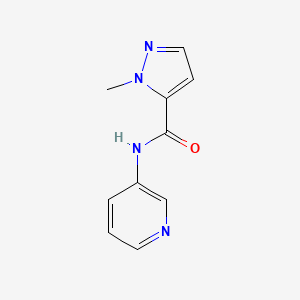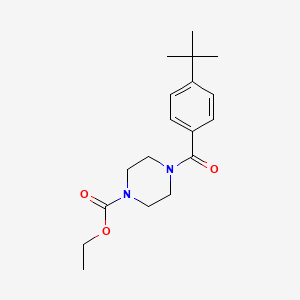![molecular formula C14H11BrN4O2S B5516657 4-[(5-bromo-2-methoxybenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516657.png)
4-[(5-bromo-2-methoxybenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound belongs to a class of organic chemistry known as triazoles, which are notable for their various biological and corrosion inhibition activities. Triazoles like this one have been studied for their potential applications in medicinal chemistry and materials science.
Synthesis Analysis
- The synthesis of similar triazole compounds typically involves the reaction of certain precursors like hydrazine hydrate, phenylisothiocyanate, or various aromatic aldehydes with other chemical entities. For instance, Bekircan et al. (2008) describe the synthesis of 4-amino-3-p-methoxybenzyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester, a related compound, through a multi-step reaction process starting from 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Molecular Structure Analysis
- Triazole compounds, including those similar to the one , often exhibit complex molecular structures. For example, Şahin et al. (2011) conducted X-ray diffraction techniques and density functional theory (DFT) calculations to determine the molecular structure of a related triazole compound, revealing dihedral angles and hydrogen bonding patterns (Șahin, Onur, Kantar, Cihan, Bekircan, Șașmaz, & Buyukgungor, 2011).
Chemical Reactions and Properties
- The reactivity of triazole compounds is diverse. They often undergo reactions like alkylation, aminomethylation, and cyanoethylation, as described in studies like Kaldrikyan et al. (2016) (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).
Physical Properties Analysis
- The physical properties of triazoles can be quite varied. Research like that conducted by Bekircan et al. (2011) on similar compounds can provide insights into crystalline structures and other physical characteristics (Bekircan, Şaşmaz, & Kantar, 2011).
Chemical Properties Analysis
- The chemical properties of triazole compounds are influenced by their molecular structures and the nature of their substituents. Studies such as those by Zhu and Qiu (2011) have focused on characterizing these compounds through techniques like elemental analysis and X-ray single-crystal determination, providing insights into their chemical behavior (Mei-An Zhu & X. Qiu, 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Evaluation
Research has explored the synthesis of triazole derivatives and their evaluation for anticancer activities. For instance, Bekircan et al. (2008) synthesized new triazole derivatives and screened them for anticancer activity against a panel of 60 cell lines derived from nine cancer types. The study demonstrates the potential of triazole derivatives in cancer treatment, highlighting their synthesis process and efficacy against various cancer cell lines (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Antimicrobial Activities
Another area of research is the investigation of triazole derivatives for antimicrobial properties. Bektaş et al. (2010) synthesized novel triazole derivatives and tested their antimicrobial activities against different microorganisms. Some compounds exhibited good to moderate activities, indicating the potential of triazole derivatives as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Antitumor Activity of Azomethine Derivative of Triazole
Ghammamy and Sedaghat (2013) synthesized an azomethine derivative of triazole and evaluated its antitumor activity. This research underscores the significance of triazole derivatives in developing potential antitumor agents (Ghammamy & Sedaghat, 2013).
Photochemical and Photophysical Properties
Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with triazole derivatives and investigated their photochemical and photophysical properties. These properties are crucial for applications in photodynamic therapy, a treatment method for cancer (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Reactivity and Biological Evaluation
Pillai et al. (2019) conducted a study on Schiff bases containing triazole rings, analyzing their chemical reactivity, molecular dynamics simulations, and biological evaluation. This research provides insights into the antioxidant and α-glucosidase inhibitory activities of triazole derivatives, highlighting their potential as bioactive compounds (Pillai et al., 2019).
Eigenschaften
IUPAC Name |
4-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O2S/c1-20-11-5-4-10(15)7-9(11)8-16-19-13(17-18-14(19)22)12-3-2-6-21-12/h2-8H,1H3,(H,18,22)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWYALGIVNBVKS-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NN2C(=NNC2=S)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/N2C(=NNC2=S)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5516574.png)
![2-methyl-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5516593.png)
![6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5516596.png)
![N-(2-methoxyphenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B5516598.png)

![6-[4-(diphenylacetyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5516612.png)
![2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5516623.png)

![4-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-N,N-dimethylaniline](/img/structure/B5516636.png)

![N-ethyl-2-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5516665.png)
![3-ethyl-5-((2S)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-1,2,4-oxadiazole](/img/structure/B5516671.png)
![4-[(4-chloro-3-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516678.png)
![8-{[4-(2-furoyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5516681.png)